molecular formula C9H7BiN2O5 B14669168 Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- CAS No. 50347-36-9

Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-

Cat. No.: B14669168
CAS No.: 50347-36-9
M. Wt: 432.14 g/mol
InChI Key: GJZVOWPONDFSBZ-UHFFFAOYSA-K
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Description

Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-: is a coordination compound that involves bismuth, a post-transition metal, and 5-nitro-8-quinolinolato, a derivative of quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- typically involves the reaction of bismuth salts with 5-nitro-8-quinolinolato ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired compound. The reaction conditions may vary depending on the specific bismuth salt and ligand used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, with additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of bismuth.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of bismuth, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- has several scientific research applications:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bismuth coordination compounds with different ligands, such as:

  • Bismuth, dihydroxy(8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
  • Bismuth, dihydroxy(5-chloro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-
  • Bismuth, dihydroxy(5-methyl-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)-

Uniqueness

The uniqueness of Bismuth, dihydroxy(5-nitro-8-quinolinolato-N(sup 1),O(sup 8))-, (T-4)- lies in its specific ligand, 5-nitro-8-quinolinolato, which imparts distinct chemical and biological properties. This ligand can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.

Properties

CAS No.

50347-36-9

Molecular Formula

C9H7BiN2O5

Molecular Weight

432.14 g/mol

IUPAC Name

bismuth;5-nitroquinolin-8-olate;dihydroxide

InChI

InChI=1S/C9H6N2O3.Bi.2H2O/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;;;/h1-5,12H;;2*1H2/q;+3;;/p-3

InChI Key

GJZVOWPONDFSBZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].[OH-].[OH-].[Bi+3]

Origin of Product

United States

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